molecular formula C10H7N5 B12626670 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine CAS No. 918941-00-1

5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine

Cat. No.: B12626670
CAS No.: 918941-00-1
M. Wt: 197.20 g/mol
InChI Key: BVWKEOQNXZTDKX-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system combining a pyridine ring and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine typically involves the cyclization of pyridine N-oxides with sulfonyl or phosphoryl azides in the presence of a base, such as pyridine, under heating conditions . Another method involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate . These reactions are generally carried out under solvent-free conditions to enhance yield and reduce environmental impact.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and solvent-free synthesis are often applied to scale up the production. The use of catalysts and optimized reaction conditions can further improve the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophiles: Chlorine, bromine, mercuric acetate.

    Catalysts: Copper(I) chloride, tetrabutylammonium fluoride hydrate.

    Solvents: Reactions are often carried out under solvent-free conditions or in the presence of pyridine.

Major Products

The major products formed from these reactions include substituted tetrazolo[1,5-a]pyridine derivatives and triazole-linked compounds.

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form ionic bonds, hydrogen bonds, and π–π stacking interactions, which contribute to its biological activity . These interactions enable the compound to act as a ligand for multiple biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine stands out due to its specific combination of a pyridine ring and a tetrazole ring, which imparts unique chemical and biological properties

Properties

CAS No.

918941-00-1

Molecular Formula

C10H7N5

Molecular Weight

197.20 g/mol

IUPAC Name

5-pyridin-2-yltetrazolo[1,5-a]pyridine

InChI

InChI=1S/C10H7N5/c1-2-7-11-8(4-1)9-5-3-6-10-12-13-14-15(9)10/h1-7H

InChI Key

BVWKEOQNXZTDKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC3=NN=NN32

Origin of Product

United States

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